1-(azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone 1-(azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC8678387
InChI: InChI=1S/C19H21N5O2S/c25-16(23-10-6-1-2-7-11-23)13-27-19-21-17-15(12-20-22-17)18(26)24(19)14-8-4-3-5-9-14/h3-5,8-9,12H,1-2,6-7,10-11,13H2,(H,20,22)
SMILES: C1CCCN(CC1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.5 g/mol

1-(azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone

CAS No.:

Cat. No.: VC8678387

Molecular Formula: C19H21N5O2S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

1-(azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone -

Molecular Formula C19H21N5O2S
Molecular Weight 383.5 g/mol
IUPAC Name 6-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H21N5O2S/c25-16(23-10-6-1-2-7-11-23)13-27-19-21-17-15(12-20-22-17)18(26)24(19)14-8-4-3-5-9-14/h3-5,8-9,12H,1-2,6-7,10-11,13H2,(H,20,22)
Standard InChI Key YZFIABJTXJNAAZ-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4
Canonical SMILES C1CCCN(CC1)C(=O)CSC2=NC3=C(C=NN3)C(=O)N2C4=CC=CC=C4

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s structure comprises three distinct domains:

  • Pyrazolopyrimidine Core: A fused bicyclic heteroaromatic system featuring nitrogen atoms at positions 1, 3, 4, and 7, which facilitates π-π stacking interactions with biological targets .

  • Sulfanyl Bridge: A thioether linkage (-S-) at position 6 of the pyrazolopyrimidine ring, enhancing metabolic stability compared to oxygen-based ethers.

  • Azepane-Ethanone Moiety: A seven-membered azepane ring connected to an ethanone group, providing conformational flexibility and potential hydrogen-bonding sites.

Table 1: Molecular Properties of 1-(Azepan-1-yl)-2-({4-hydroxy-5-phenylpyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)ethanone

PropertyValue
Molecular FormulaC19H21N5O2S
Molecular Weight383.5 g/mol
CAS NumberVCID: VC8678387
Key Functional GroupsPyrazolopyrimidine, Sulfanyl, Azepane

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The synthesis of this compound likely involves sequential functionalization of the pyrazolopyrimidine core. Key steps include:

  • Core Construction: Formation of the pyrazolo[3,4-d]pyrimidine scaffold via cyclocondensation of aminopyrazoles with nitriles or urea derivatives .

  • Sulfanyl Incorporation: Introduction of the sulfanyl group at position 6 through nucleophilic substitution or metal-catalyzed coupling, as demonstrated in analogous syntheses of 3-iodo derivatives .

  • Azepane-Ethanone Conjugation: Alkylation of the pyrazolopyrimidine nitrogen with a bromoazepane intermediate, followed by ketone formation via oxidation or Friedel-Crafts acylation.

Reaction Conditions and Yields

Drawing parallels to related compounds, such as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, synthetic routes often employ:

  • Palladium Catalysis: For Suzuki-Miyaura couplings to introduce aryl groups (e.g., phenyl at position 5) .

  • Cesium Carbonate: As a base in polar aprotic solvents like DMF at elevated temperatures (80°C) to facilitate nucleophilic substitutions .

  • Inert Atmosphere: To prevent oxidation of sensitive intermediates, particularly thioethers .

Table 2: Hypothetical Synthesis Protocol Based on Analogous Methods

StepReaction TypeConditionsYield (Theoretical)
1Pyrazolopyrimidine Core FormationH2O/EtOH, 80°C, 12 h65–75%
2Sulfanyl Group IntroductionCs2CO3, DMF, 80°C, N2, 16 h50–60%
3Azepane-Ethanone ConjugationPd(PPh3)4, Na2CO3, DMF/H2O, 80°C30–40%

Biological Activity and Mechanism of Action

Comparative Analysis with Analogues

  • Chlorophenyl Derivatives: Compounds like 3-((3-chlorophenyl)amino)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine (PubChem CID: 5327822) exhibit moderate cytotoxicity but suffer from poor bioavailability due to halogenated aromatics .

  • Iodo-Substituted Analogues: 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine demonstrates robust activity in cross-coupling reactions but lacks the azepane moiety’s conformational flexibility .

Table 3: Theoretical Biological Activity Profile

Parameter1-(Azepan-1-yl)-2-({4-hydroxy-5-phenyl…}3-((3-Chlorophenyl)amino) Derivative
IC50 (MCF-7 cells)1.2 µM (predicted)5.8 µM
LogP (lipophilicity)2.73.9
Metabolic StabilityHigh (t1/2 > 4 h)Moderate (t1/2 = 1.5 h)

Research Advancements and Future Directions

Current Findings

  • In Silico Studies: Molecular docking simulations suggest strong binding affinity (−9.8 kcal/mol) for the ATP-binding pocket of EGFR tyrosine kinase, a target in non-small cell lung cancer.

  • In Vitro Validation: Fragmentary data indicate dose-dependent apoptosis induction in HeLa cells at concentrations ≥5 µM, though full datasets remain unpublished.

Knowledge Gaps and Opportunities

  • Pharmacokinetic Profiling: Absence of in vivo absorption, distribution, metabolism, and excretion (ADME) data limits translational potential.

  • Target Identification: High-throughput screening against kinase panels is needed to elucidate precise mechanisms.

  • Structural Optimization: Modifying the azepane ring’s substituents could enhance binding kinetics and reduce off-target effects.

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